Épinastine
Vue d'ensemble
Description
L’épinastine est un antihistaminique de deuxième génération et un stabilisateur des mastocytes principalement utilisé dans le traitement de la conjonctivite allergique. Il est hautement sélectif pour le récepteur de l'histamine H1 et ne traverse pas la barrière hémato-encéphalique, ce qui en fait un antihistaminique non sédatif .
Applications De Recherche Scientifique
L’épinastine a plusieurs applications en recherche scientifique :
Chimie : elle est utilisée dans des études impliquant des antagonistes des récepteurs de l'histamine et leurs effets sur les réponses allergiques.
Médecine : elle est largement utilisée en ophtalmologie pour le traitement de la conjonctivite allergique.
Industrie : L'épinastine est produite et commercialisée par des sociétés pharmaceutiques pour ses avantages thérapeutiques.
Mécanisme d'action
L'épinastine exerce ses effets par le biais de multiples mécanismes :
Stabilisation des mastocytes : Elle empêche la dégranulation des mastocytes, contrôlant ainsi la réponse allergique.
Antagonisme des récepteurs de l'histamine : L'épinastine se lie aux récepteurs H1 et H2, empêchant l'histamine de se lier et d'arrêter les démangeaisons.
Inhibition des médiateurs pro-inflammatoires : Elle empêche la libération de médiateurs chimiques pro-inflammatoires des vaisseaux sanguins, arrêtant la progression de la réponse allergique.
Mécanisme D'action
Target of Action
Epinastine is a potent antiallergic agent that primarily targets the histamine H1 and H2 receptors . It also possesses affinity for the α1-, α2-, and 5-HT2-receptors . These receptors play a crucial role in mediating allergic responses.
Mode of Action
Epinastine exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
Epinastine’s action on the histamine H1 and H2 receptors and its inhibition of mast cell degranulation disrupt the biochemical pathways involved in the allergic response . By blocking histamine binding and preventing the release of proinflammatory mediators, epinastine interrupts the signaling pathways that lead to symptoms of allergy.
Pharmacokinetics
Epinastine exhibits low systemic absorption following topical application . Less than 10% of epinastine is metabolized, with the majority of the drug excreted in urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action is up to 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of epinastine’s action primarily involve the inhibition of histamine-induced allergic responses . By stabilizing mast cells, blocking histamine receptors, and preventing the release of proinflammatory mediators, epinastine effectively reduces itching associated with allergic conjunctivitis .
Orientations Futures
Future studies might focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques . The pharmacokinetics of epinastine and its metabolite, 9,13b-dehydroepinastine, in humans after oral administration of 20 mg epinastine hydrochloride tablets could also be a potential area of study .
Analyse Biochimique
Biochemical Properties
Epinastine functions as a direct H1 receptor antagonist and inhibits the release of histamine from mast cells . It interacts with several biomolecules, including histamine H1 and H2 receptors, alpha-1, alpha-2, and 5-HT2 receptors . By stabilizing mast cells and preventing their degranulation, Epinastine controls allergic responses and provides lasting protection against itching and inflammation .
Cellular Effects
Epinastine exerts significant effects on various cell types, particularly those involved in allergic responses. It stabilizes mast cells, preventing their degranulation and subsequent release of histamine and other pro-inflammatory mediators . This action helps to control allergic reactions and reduce symptoms such as itching and inflammation. Additionally, Epinastine influences cell signaling pathways by blocking histamine binding to its receptors, thereby modulating gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Epinastine acts by binding to histamine H1 receptors, thereby preventing histamine from exerting its effects . It also inhibits the release of histamine from mast cells by stabilizing their membranes . Furthermore, Epinastine prevents the release of pro-inflammatory chemical mediators from blood vessels, halting the progression of allergic responses . These actions collectively contribute to its efficacy in treating allergic conjunctivitis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epinastine have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12 hours . Studies have shown that Epinastine maintains its efficacy over extended periods, with no significant degradation observed . Long-term exposure to Epinastine in in vitro and in vivo studies has demonstrated sustained control of allergic responses without significant adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of Epinastine vary with different dosages. At therapeutic doses, Epinastine effectively controls allergic responses without causing significant toxicity . At higher doses, some adverse effects, such as sedation and gastrointestinal disturbances, have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Epinastine is metabolized primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2B6, playing key roles in its metabolism . The compound is poorly metabolized compared to other antihistamines, resulting in a longer duration of action . Epinastine does not significantly inhibit CYP3A4 activity, reducing the risk of drug-drug interactions .
Transport and Distribution
Epinastine is transported and distributed within cells and tissues primarily through passive diffusion . It has a high affinity for histamine receptors, which facilitates its accumulation in target tissues . The compound does not cross the blood-brain barrier, minimizing central nervous system side effects . Epinastine’s distribution is influenced by factors such as body weight and food intake .
Subcellular Localization
Epinastine’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine receptors on the cell membrane . The compound’s activity is not significantly affected by subcellular compartmentalization, allowing it to exert its effects efficiently . Epinastine does not undergo significant post-translational modifications that would alter its localization or function .
Méthodes De Préparation
La préparation de l’épinastine implique plusieurs étapes de synthèse. Une méthode consiste à faire réagir le 6-chlorométhyl-11-dihydro-dibenzo[b,e]azépine avec un réactif aminé sous protection pour générer un composé amino-protecteur. Cette étape est suivie de réactions de réduction et de déprotection pour produire du 6-aminométhyl-6,11-dihydro-dibenzo[b,e]azépine. Finalement, une cyclisation au bromure de cyanogène est effectuée, suivie d'une neutralisation avec un alcali et d'une réaction avec de l'acide chlorhydrique pour donner l'hydrochlorure d'épinastine . Cette méthode est adaptée à la production industrielle en raison de ses matières premières accessibles, de ses sous-produits moins nombreux et de sa pureté élevée du produit .
Analyse Des Réactions Chimiques
L'épinastine subit diverses réactions chimiques, notamment :
Oxydation : l'épinastine peut être oxydée dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : les réactions de réduction font partie de sa voie de synthèse, en particulier dans la conversion de composés intermédiaires.
Les réactifs courants utilisés dans ces réactions comprennent la triéthylamine, la pyridine, la méthylamine, la diméthylamine, le méthylate de sodium, l'éthylate de sodium, l'hydroxyde de sodium, le carbonate de sodium et l'hydroxyde de potassium . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au produit final, l'hydrochlorure d'épinastine .
Comparaison Avec Des Composés Similaires
L'épinastine est comparée à d'autres antihistaminiques de deuxième génération tels que la cétirizine, l'ébastine, la fexofénadine, la terfénadine et la loratadine. Contrairement aux antihistaminiques de première génération, ces composés ne traversent pas la barrière hémato-encéphalique, ce qui réduit le risque de sédation . La forte sélectivité de l'épinastine pour le récepteur H1 et son action supplémentaire sur les récepteurs H2 la rendent unique parmi ses pairs .
Des composés similaires comprennent :
- Cétirizine
- Ébastine
- Fexofénadine
- Terfénadine
- Loratadine
La combinaison par l'épinastine de la stabilisation des mastocytes et de l'antagonisme des récepteurs de l'histamine offre une approche globale de la prise en charge de la conjonctivite allergique .
Propriétés
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Epinastine has a multiaction effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80012-43-7 | |
Record name | Epinastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
Record name | Epinastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epinastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.